

5-Phenylthiazol-2-amine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **5-Phenylthiazol-2-amine**

Cat. No.: **B1207395**

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CAS Number: 39136-63-5

This technical guide provides an in-depth overview of **5-Phenylthiazol-2-amine**, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document details its nomenclature, physicochemical properties, synthesis, and its emerging role as a scaffold for developing inhibitors of key signaling pathways.

Nomenclature and Identification

5-Phenylthiazol-2-amine is a substituted thiazole derivative with a phenyl group at the 5-position and an amine group at the 2-position. Its systematic and common names are crucial for accurate identification in research and procurement.

Identifier Type	Value
CAS Number	39136-63-5 [1] [2]
IUPAC Name	5-phenyl-1,3-thiazol-2-amine [3]
Synonyms	5-phenyl-thiazol-2-ylamine, 2-Amino-5-phenylthiazole [3]
Molecular Formula	C ₉ H ₈ N ₂ S [4]
Molecular Weight	176.24 g/mol [3] [4]

Physicochemical and Spectral Data

A comprehensive understanding of the physical and spectral properties of **5-Phenylthiazol-2-amine** is essential for its handling, characterization, and application in experimental settings.

Property	Value	Source
Melting Point	224.06 °C	[5]
Boiling Point	363.4±11.0 °C (Predicted)	[1]
Appearance	Light yellow to yellow solid	[1]
Solubility	Soluble in ethanol (~12 mg/ml), DMSO (~10 mg/ml), and dimethyl formamide (~10 mg/ml). Sparingly soluble in aqueous buffers.	[6]
IR (KBr, cm ⁻¹)	3334.92 (NH ₂), 1670.35 (C=C), 1579.70 (C=N), 686 (C-S-C), 3199.91, 3161.33, 3120.82 (Aromatic C-H), 826.60, 736.45, 713.0, 643.3 (Aromatic ring stretching), 1076.35 (N=C-S-C=)	[5]
¹ H NMR (400 MHz, DMSO-d ₆) δ	4.00 (2H, NH ₂), 6.62 (CH in thiazole ring), 7.22 – 7.48 (Aromatic protons)	[5]
¹³ C NMR (200 MHz, DMSO-d ₆) δ	170.5 (C-2), 100.0 (C-4), 148.2 (C-5), 133.1-127.5 (phenyl carbons)	[5]

Experimental Protocol: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and efficient method for the preparation of 2-aminothiazole derivatives. This protocol outlines the synthesis of **5-Phenylthiazol-2-amine** from 2-bromoacetophenone and thiourea.

Materials:

- 2-Bromoacetophenone
- Thiourea
- Methanol
- 5% Sodium Carbonate (Na_2CO_3) solution
- Water

Procedure:

- In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
- Add methanol (5 mL) and a magnetic stir bar to the vial.
- Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
- Remove the reaction from the heat and allow the solution to cool to room temperature.
- Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na_2CO_3 solution and swirl to mix.
- Filter the resulting precipitate through a Buchner funnel.
- Wash the filter cake with water.
- Spread the collected solid on a tared watchglass and allow it to air dry.
- Once dry, determine the mass of the product and calculate the percent yield.
- The product can be further purified by recrystallization from a suitable solvent if necessary.

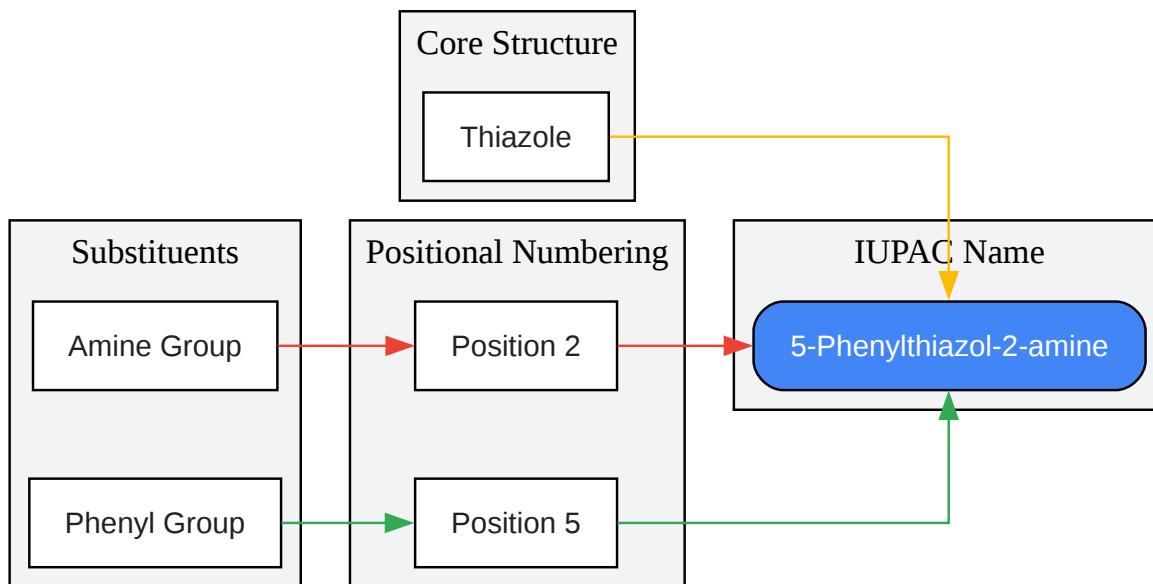
Role in Signaling Pathways and Drug Development

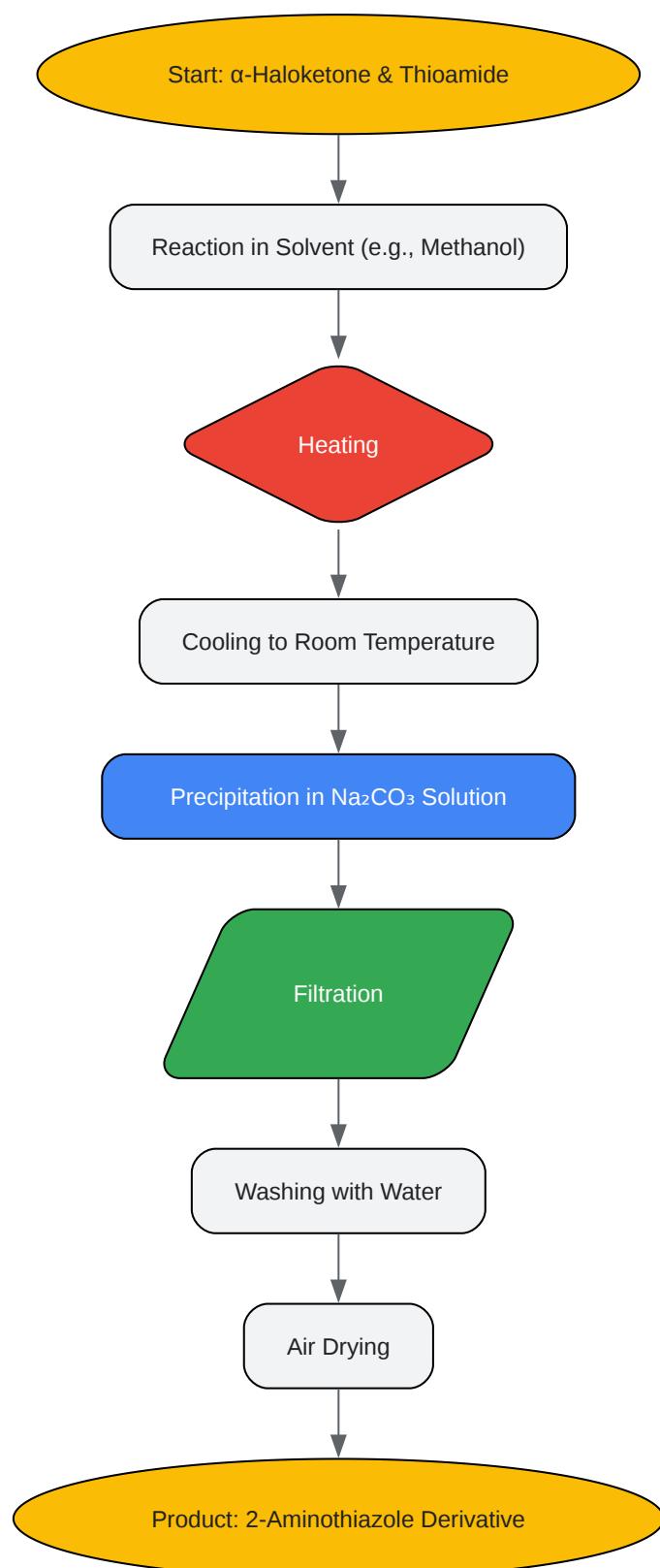
Derivatives of **5-Phenylthiazol-2-amine** have emerged as promising scaffolds in drug discovery, particularly as inhibitors of protein kinases involved in cancer progression.

Inhibition of the PI3K/AKT Signaling Pathway

Recent studies have highlighted the potential of **5-phenylthiazol-2-amine** derivatives as novel inhibitors of Phosphatidylinositol 4-kinase IIIB (PI4KIII β). Mechanistic studies have revealed that these compounds can effectively inhibit the PI3K/AKT signaling pathway, a critical pathway that is often dysregulated in cancer, leading to uncontrolled cell growth and survival. By inhibiting this pathway, these derivatives can induce cancer cell apoptosis and arrest the cell cycle.

Below is a diagram illustrating the logical relationship of the nomenclature for **5-Phenylthiazol-2-amine**.





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